9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one
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Overview
Description
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one typically involves the acylation of 1-methyl-3,3-dialkyl-3,4-dihydroisoquinolines with acid chlorides to afford enaminoketones. These enaminophenylketones are then reacted with oxalyl chloride to provide 1-benzoyl-5,5-dialkyl-2,3,5,6-tetrahydropyrrolo[2,1-A]isoquinoline-2,3-diones . The reaction conditions often include the use of dichloromethane as a solvent and room temperature to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound is known to act as an antagonist at α2-adrenoceptors, enhancing synaptic norepinephrine levels by blocking feedback inhibition processes . This mechanism is potentially useful in the treatment of conditions such as depression, memory impairment, and sexual dysfunction .
Comparison with Similar Compounds
Similar Compounds
1,2,3,10B-Tetrahydropyrrolo[2,1-A]phthalazine Derivatives: These compounds share a similar core structure and are synthesized using phosphine-catalyzed [3 + 2] cycloaddition reactions.
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrimidinium Alkaloids: These natural products exhibit similar pharmacological properties and are isolated from marine sponges.
Uniqueness
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is unique due to its specific hydroxyl group at the 9-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
9-hydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C12H13NO2/c14-9-2-1-8-5-6-13-11(10(8)7-9)3-4-12(13)15/h1-2,7,11,14H,3-6H2 |
InChI Key |
SDPTUEHYNKXAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1C3=C(CC2)C=CC(=C3)O |
Origin of Product |
United States |
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